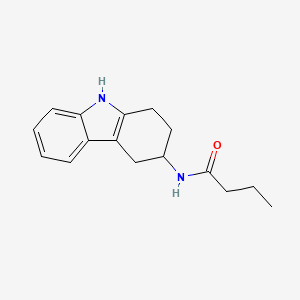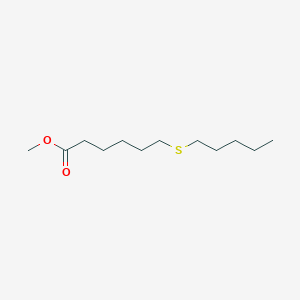![molecular formula C18H25NO3 B14282550 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one CAS No. 141392-88-3](/img/structure/B14282550.png)
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and a phenyl group with an ethenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the hexyl chain reacts with the oxazolidinone ring.
Introduction of the Ethenylphenyl Group: This step involves the reaction of the hexyl-oxazolidinone intermediate with a 4-ethenylphenyl halide or similar derivative under conditions that promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols from the ethenyl group.
Reduction: Amino alcohols from the oxazolidinone ring.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group with the ethenyl substituent can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of protein synthesis or disruption of cell membrane integrity.
類似化合物との比較
Similar Compounds
3-{6-[(4-Methylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of an ethenyl group.
3-{6-[(4-Chlorophenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Contains a chlorine substituent on the phenyl group.
3-{6-[(4-Nitrophenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Features a nitro group on the phenyl ring.
Uniqueness
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
141392-88-3 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC名 |
3-[6-[(4-ethenylphenyl)methoxy]hexyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H25NO3/c1-2-16-7-9-17(10-8-16)15-21-13-6-4-3-5-11-19-12-14-22-18(19)20/h2,7-10H,1,3-6,11-15H2 |
InChIキー |
SONJZLAYNRQIBF-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)COCCCCCCN2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


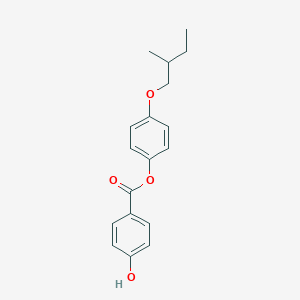
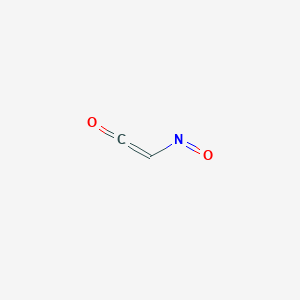
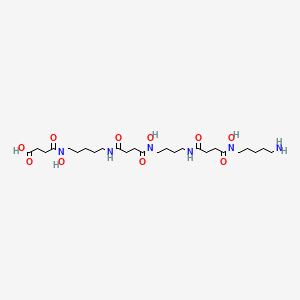
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
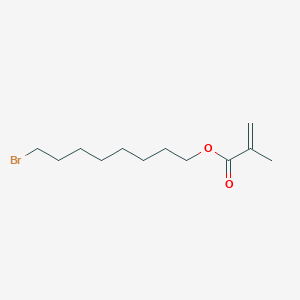
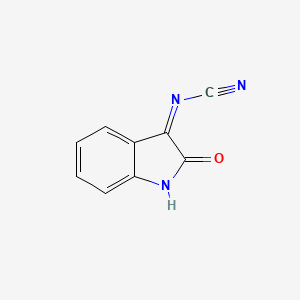
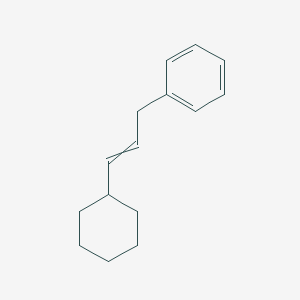
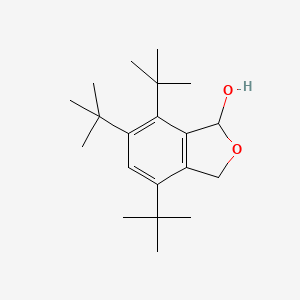
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
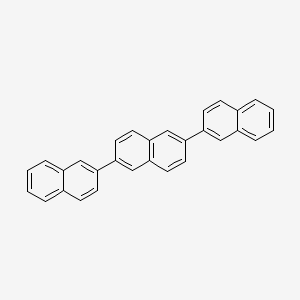
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
